![molecular formula C6H4ClF5N2 B1435239 5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091619-90-6](/img/structure/B1435239.png)
5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the fluorine and chlorine atoms, which could make the compound susceptible to nucleophilic attack . Again, without specific experimental data, it’s difficult to provide a detailed analysis of the compound’s reactivity.Scientific Research Applications
Synthesis of Functionalized Pyrazoles
Researchers have developed methods to synthesize pyrazoles with functionalized side chains, highlighting the versatility of pyrazoles like the one . For example, Grotjahn et al. (2002) described syntheses of pyrazoles featuring functionalized side chains at carbon 3 and various substituents at carbon 5, showcasing the compound's utility in creating ligands with potential for hydrogen bonding interactions, which could be significant in catalysis and material science (Grotjahn et al., 2002).
Antimicrobial and Antioxidant Activities
Bonacorso et al. (2015) synthesized a novel series of pyridines utilizing pyrazole derivatives, revealing their promising antioxidant and antimicrobial properties. This work demonstrates the chemical's potential in developing compounds with significant bioactivity, offering a pathway to new antimicrobial agents (Bonacorso et al., 2015).
Corrosion Inhibition
Ouali et al. (2013) investigated the effectiveness of synthesized pyrazole derivatives as corrosion inhibitors for steel in acidic environments. The study found that these compounds exhibit high anticorrosion activity, suggesting their application in protecting metal surfaces, which is crucial for industrial applications (Ouali et al., 2013).
Synthesis of Condensed Pyrazoles
Arbačiauskienė et al. (2011) utilized pyrazole derivatives in the synthesis of condensed pyrazoles through cross-coupling reactions. These reactions produced compounds with potential applications in materials science and pharmaceuticals, indicating the compound's role in facilitating complex organic syntheses (Arbačiauskienė et al., 2011).
Insecticidal Activities
Wu et al. (2017) explored the design and synthesis of novel carboxamide derivatives of pyrazole, showcasing their insecticidal activities against a range of pests. This highlights the compound's utility in developing new pesticides, contributing to agriculture by offering potential solutions for pest control (Wu et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole are organic molecules, particularly those containing fluorine . The compound’s difluoromethyl and monofluoromethyl groups can often bring about many beneficial effects to the target molecules .
Mode of Action
The compound interacts with its targets through a process known as difluoromethylation . This process is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . Halogen atom abstraction from (hetero)aryl halides generates aryl radicals that undergo a defluorinative arylation of α-trifluoromethyl alkenes .
Biochemical Pathways
The affected biochemical pathways involve the transformation of saccharides in HCl into furanics without any prior purification . This process leads to the production of 5-(chloromethyl)furfural (CMF), a compound that plays a crucial role in the construction of difluoromethyl substituted scaffolds .
Pharmacokinetics
The compound’s difluoromethyl and monofluoromethyl groups are known to be beneficial to a variety of cf 2 h- and ch 2 f-containing pharmaceuticals and agrochemicals .
Result of Action
The result of the compound’s action is the production of complex molecules bearing a terminal difluoromethyl group . These molecules have significant biological and synthetic value, making them core moieties of various biologically and pharmacologically active ingredients .
Action Environment
The compound’s difluoromethylation process is known to be applicable in diverse environments, given its ability to functionalize a wide range of fluorine-containing heterocycles .
properties
IUPAC Name |
5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF5N2/c7-2-3-1-4(6(10,11)12)13-14(3)5(8)9/h1,5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIQWFOFOJLFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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